

Flecainide-d3 vs. Flecainide: A Technical Guide to Key Molecular Differences

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Compound of Interest

Compound Name: Flecainide-d3

Cat. No.: B565084

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Abstract

Flecainide is a Class Ic antiarrhythmic agent widely used for the treatment of tachyarrhythmias. Its metabolism, primarily mediated by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, can lead to significant inter-individual variability in patient response and exposure.

Flecainide-d3, a deuterated isotopologue of flecainide, has been developed to leverage the deuterium kinetic isotope effect (KIE). This technical guide provides an in-depth comparison of the key molecular differences between Flecainide and **Flecainide-d3**, focusing on their structural, physicochemical, and metabolic properties. This document details the underlying principles of deuteration, presents comparative data in structured tables, provides detailed experimental protocols for their evaluation, and visualizes metabolic pathways and experimental workflows using Graphviz diagrams. The aim is to equip researchers and drug development professionals with the foundational knowledge to understand the potential advantages of **Flecainide-d3** in achieving a more predictable pharmacokinetic profile.

Introduction to Flecainide

Flecainide is a potent sodium channel blocker used to prevent and treat a variety of cardiac arrhythmias, including supraventricular and ventricular tachycardias.[1] It works by slowing the upstroke of the cardiac action potential, thereby decreasing conduction velocity in the heart.[2]

The clinical use of flecainide is complicated by its narrow therapeutic index and its reliance on the CYP2D6 enzyme for metabolic clearance.[3] Genetic polymorphisms in the CYP2D6 gene can result in different metabolizer phenotypes (poor, intermediate, normal, and ultra-rapid), leading to variations in drug clearance and exposure.[3] This variability can impact both the efficacy and the safety of the drug.

Flecainide-d3: A Deuterated Analog

Flecainide-d3 is a stable isotope-labeled version of flecainide where three hydrogen atoms on one of the metabolically susceptible methoxy groups have been replaced with deuterium atoms.[4] This specific substitution is designed to slow down the rate of metabolism at that site.

The rationale for this deuteration lies in the Deuterium Kinetic Isotope Effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of this bond, such as the O-demethylation of flecainide by CYP2D6, proceed at a slower rate. This can lead to a more favorable pharmacokinetic profile, including a longer half-life, increased drug exposure, and potentially reduced formation of certain metabolites.

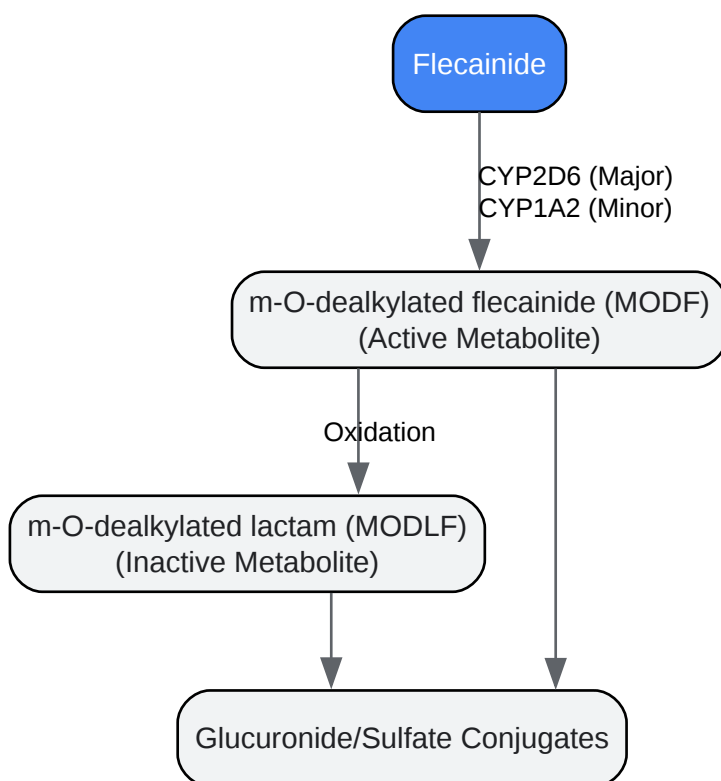
Core Molecular and Physicochemical Differences

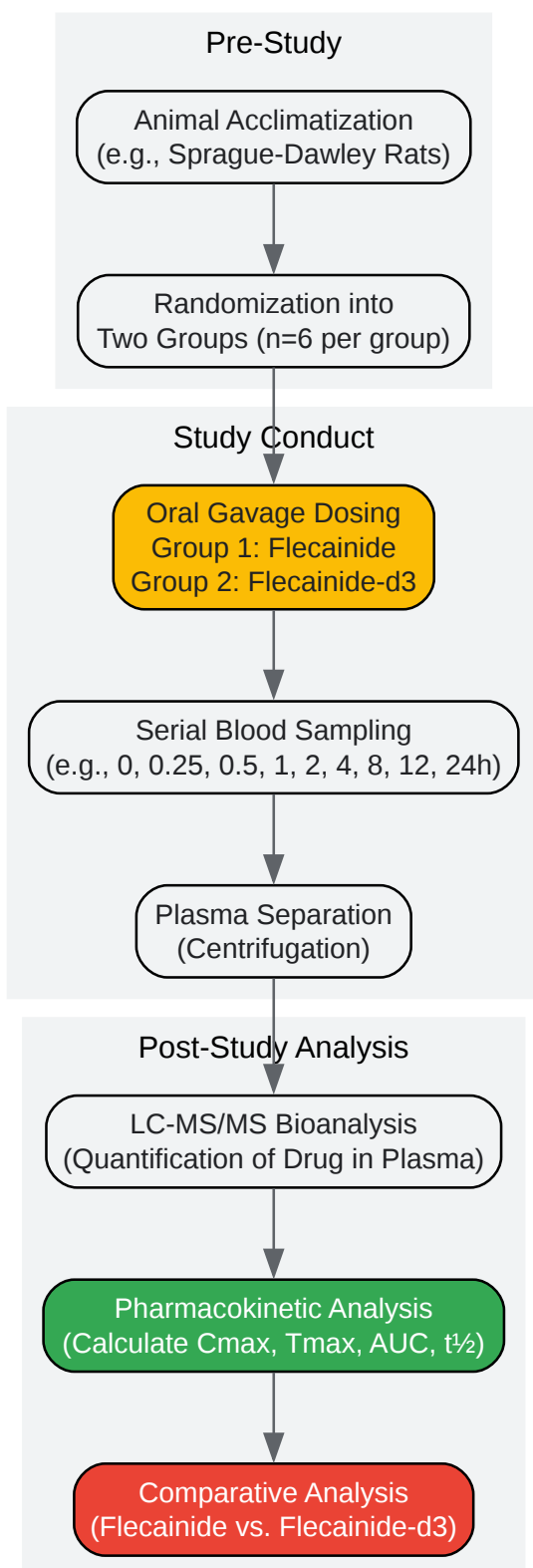
The primary molecular difference between Flecainide and **Flecainide-d3** is the isotopic substitution, which results in a slight increase in molecular weight. Other physicochemical properties are expected to be nearly identical.

Property	Flecainide	Flecainide-d3	Reference(s)
Molecular Formula	C ₁₇ H ₂₀ F ₆ N ₂ O ₃	C ₁₇ H ₁₇ D ₃ F ₆ N ₂ O ₃	
Molecular Weight	414.34 g/mol	417.36 g/mol	
Monoisotopic Mass	414.137811 Da	417.156641 Da	
Basic pKa	9.3	~9.3 (Expected to be very similar)	
LogP	3.78	~3.78 (Expected to be very similar)	

Comparative Metabolic Profile

The metabolism of flecainide is primarily carried out by CYP2D6, with a minor contribution from CYP1A2, to form meta-O-dealkylated flecainide (MODF), which has some pharmacological activity. This is the key pathway targeted by the deuteration of **Flecainide-d3**.





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